2-Chloro-4-(4-T-butylphenyl)phenol
Description
2-Chloro-4-(4-T-butylphenyl)phenol (CAS 98-28-2), also known as 4-tert-butyl-2-chlorophenol, is a halogenated phenolic compound with the molecular formula C₁₀H₁₃ClO and a molecular weight of 184.663 g/mol . Its IUPAC name is 2-chloro-4-(1,1-dimethylethyl)phenol, and it features a chlorine atom at the ortho position and a bulky tert-butyl group at the para position on the phenolic ring.
Properties
IUPAC Name |
4-(4-tert-butylphenyl)-2-chlorophenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClO/c1-16(2,3)13-7-4-11(5-8-13)12-6-9-15(18)14(17)10-12/h4-10,18H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHICKPPDWWKOJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20653532 | |
| Record name | 4'-tert-Butyl-3-chloro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1175917-20-0 | |
| Record name | 4'-tert-Butyl-3-chloro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(4-T-butylphenyl)phenol typically involves the chlorination of 4-(4-T-butylphenyl)phenol. One common method is the electrophilic aromatic substitution reaction, where chlorine is introduced to the aromatic ring in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the regioselectivity and yield of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(4-T-butylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The chlorine atom can be reduced to form the corresponding hydroxy derivative.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide (NaNH2) or thiourea under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Hydroxy derivatives.
Substitution: Amino or thiol-substituted biphenyl derivatives.
Scientific Research Applications
Polymer Chemistry
The compound is utilized as an intermediate in the production of various polymers, particularly in the formulation of phenolic resins. These resins are critical for applications requiring high thermal stability and mechanical strength, such as in automotive and aerospace components.
Table 1: Polymer Applications of 2-Chloro-4-(4-T-butylphenyl)phenol
| Application | Description |
|---|---|
| Phenolic Resins | Used as a hardener or cross-linking agent |
| Epoxy Resins | Acts as a curing agent to enhance thermal properties |
| Polycarbonate | Improves impact resistance and durability |
Antioxidant Production
The compound serves as a precursor for synthesizing antioxidants used in plastics and rubber products. Antioxidants derived from this compound help prevent oxidative degradation, thereby extending the lifespan of materials exposed to heat and light.
Pharmaceuticals
In pharmaceutical chemistry, this compound is explored for its potential as an active pharmaceutical ingredient (API). It has been investigated for its antimicrobial properties, which could be beneficial in developing new antibacterial agents . Additionally, research indicates that derivatives may exhibit anti-inflammatory activities.
Case Study: Antimicrobial Activity
A study published in PMC highlighted the antimicrobial efficacy of phenolic compounds, including derivatives of this compound, against various bacterial strains. The results indicated a significant reduction in bacterial growth, suggesting potential applications in medicinal formulations .
Environmental Applications
Research into the environmental impact of chlorinated phenols has increased due to their potential toxicity. Studies have shown that this compound can act as a pollutant; thus, understanding its degradation pathways is crucial for environmental remediation strategies.
Table 2: Environmental Impact Studies
| Study Focus | Findings |
|---|---|
| Toxicity Assessment | Identified as harmful to aquatic life |
| Degradation Pathways | Investigated microbial degradation mechanisms |
Mechanism of Action
The mechanism of action of 2-Chloro-4-(4-T-butylphenyl)phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with biological macromolecules, while the chlorine atom and tert-butyl group influence its lipophilicity and membrane permeability. These interactions can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: Halogen and Alkyl Groups
2-Chloro-4-phenylphenol (CAS 92-04-6)
- Molecular Formula : C₁₂H₉ClO
- Molecular Weight : 204.652 g/mol
- Structure : A phenyl group replaces the tert-butyl substituent at the para position.
- Applications : Used as a disinfectant (e.g., Dowicide 4) and intermediate in organic synthesis .
2-Chloro-4-(tert-pentyl)phenol (CAS 5323-65-9)
- Molecular Formula : C₁₁H₁₅ClO
- Molecular Weight : 198.69 g/mol
- Structure : Features a tert-pentyl (1,1-dimethylpropyl) group instead of tert-butyl.
- Applications : Specialty chemical in life sciences; bulk production available .
3-Chlorobisphenol A (CAS 74192-35-1)
Fluorinated Analogues
2-Chloro-4-(3,4-difluorophenyl)phenol (CAS 1226086-45-8)
- Molecular Formula : C₁₂H₇ClF₂O
- Molecular Weight : 240.63 g/mol
- Structure : Difluorophenyl group at the para position.
- Applications : High-purity API intermediate for drug development .
2-Chloro-4-(3,5-difluorophenyl)phenol (CAS 1225946-43-9)
- Molecular Formula : C₁₂H₇ClF₂O
- Molecular Weight : 240.63 g/mol
- Purity : ≥97% (HPLC)
- Applications : Critical intermediate in high-throughput pharmaceutical pipelines .
2-Chloro-4-(2,6-difluorophenyl)phenol (CAS 1262002-70-9)
Key Comparative Data
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents | Applications |
|---|---|---|---|---|---|
| 2-Chloro-4-(4-T-butylphenyl)phenol | C₁₀H₁₃ClO | 184.663 | 98-28-2 | tert-butyl, Cl | Specialty chemicals |
| 2-Chloro-4-phenylphenol | C₁₂H₉ClO | 204.652 | 92-04-6 | Phenyl, Cl | Disinfectants, synthesis |
| 2-Chloro-4-(tert-pentyl)phenol | C₁₁H₁₅ClO | 198.69 | 5323-65-9 | tert-pentyl, Cl | Bulk chemical production |
| 3-Chlorobisphenol A | C₁₅H₁₅ClO₂ | 262.73 | 74192-35-1 | Bis-phenolic, Cl | Pharmaceutical intermediates |
| 2-Chloro-4-(3,4-difluorophenyl)phenol | C₁₂H₇ClF₂O | 240.63 | 1226086-45-8 | Difluorophenyl, Cl | API intermediates |
Structural and Functional Insights
- Steric Effects : Bulky substituents like tert-butyl and tert-pentyl hinder electrophilic substitution reactions, directing reactivity to less hindered positions .
- Electronic Effects: Electron-withdrawing groups (e.g., Cl, F) increase acidity of the phenolic -OH, enhancing solubility in polar solvents .
- Environmental Impact: Halogenated phenols (e.g., chlorinated derivatives) may pose groundwater contamination risks, necessitating careful disposal .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-Chloro-4-(4-T-butylphenyl)phenol in laboratory settings?
- Methodology : A multi-step synthesis approach can be adapted from analogous phenolic compounds. For example:
Friedel-Crafts alkylation : React phenol derivatives with tert-butyl chloride in the presence of AlCl₃ to introduce the tert-butyl group .
Chlorination : Use electrophilic chlorinating agents (e.g., Cl₂/FeCl₃) to introduce the chloro substituent at the ortho position relative to the hydroxyl group .
Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures high purity (>98%) .
- Key Considerations : Monitor reaction kinetics using TLC and optimize stoichiometry to minimize byproducts like di-chlorinated derivatives.
Q. How can the crystal structure of this compound be resolved experimentally?
- Methodology :
- Single-crystal X-ray diffraction (SC-XRD) : Grow crystals via slow evaporation of a saturated solution in dichloromethane/hexane. Use SHELXL for refinement and ORTEP-3 for visualization .
- Key Parameters : Resolve torsional angles between the tert-butyl group and phenolic ring to analyze steric effects. Compare bond lengths with DFT-optimized structures .
Q. What safety protocols are critical when handling this compound?
- Guidelines :
- Storage : Keep in airtight containers at 2–8°C under inert gas (e.g., N₂) to prevent oxidation .
- PPE : Use nitrile gloves (EN374 standard) and safety goggles to avoid dermal/ocular exposure .
- Waste Disposal : Neutralize with 10% NaOH solution before incineration to minimize environmental release .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of this compound?
- Methodology :
- Functional Selection : Use hybrid functionals (e.g., B3LYP) combining exact exchange and gradient-corrected correlation for accurate thermochemical data .
- Basis Sets : Apply 6-311++G(d,p) to model electron density distribution and HOMO-LUMO gaps .
- Validation : Compare computed IR spectra (e.g., C-Cl stretching at 750 cm⁻¹) with experimental NIST data .
Q. How to resolve contradictions in spectroscopic data for this compound?
- Case Study :
- Mass Spectrometry : NIST data (m/z 184.663 [M⁺]) may conflict with low-resolution GC-MS results due to fragmentation patterns. Use high-resolution Q-TOF instruments for precise mass assignment .
- NMR : Aromatic proton splitting patterns (e.g., para-substituted tert-butyl vs. chloro groups) require 2D-COSY or NOESY to distinguish coupling constants .
Q. What strategies enable comparative bioactivity studies of this compound with structural analogs?
- Methodology :
- Analog Selection : Compare with 2-Bromo-4-(hydrazinylmethyl)phenol (antimicrobial activity) and 4-Hydroxymethylphenol (cytotoxicity) using SAR models .
- Assays :
- Antimicrobial : Minimum inhibitory concentration (MIC) tests against S. aureus and E. coli.
- Cytotoxicity : MTT assays on HeLa cells, normalizing for logP differences .
- Data Interpretation : Use multivariate regression to isolate electronic (Hammett σ) vs. steric (molar refractivity) effects on bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
